Cyclohexyl 4-trifluoromethylphenyl ketone
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Overview
Description
Cyclohexyl 4-trifluoromethylphenyl ketone is an organic compound with the molecular formula C14H15F3O It is characterized by the presence of a cyclohexyl group attached to a phenyl ring that has a trifluoromethyl substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 4-trifluoromethylphenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, cyclohexyl ketone is reacted with 4-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the use of Grignard reagents. In this approach, cyclohexylmagnesium bromide is reacted with 4-trifluoromethylbenzaldehyde, followed by oxidation to yield the desired ketone. This method requires careful control of reaction conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high efficiency and yield, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-trifluoromethylphenyl ketone undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions, depending on the desired product.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophilic substitution reactions often require the use of strong nucleophiles such as alkoxides or amines, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Carboxylic acids, esters, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 4-trifluoromethylphenyl ketone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of cyclohexyl 4-trifluoromethylphenyl ketone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Cyclohexyl 4-trifluoromethylphenyl ketone can be compared with other similar compounds such as:
Cyclohexyl phenyl ketone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Trifluoromethylphenyl ketone: Lacks the cyclohexyl group, affecting its lipophilicity and reactivity.
Cyclohexyl 4-methylphenyl ketone: The methyl group is less electronegative than the trifluoromethyl group, leading to different reactivity and biological activity.
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and potential for unique biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
cyclohexyl-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h6-10H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCFQJYEUCIZHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476418 |
Source
|
Record name | Cyclohexyl[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
419543-02-5 |
Source
|
Record name | Cyclohexyl[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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